molecular formula C16H22O6 B592816 tetranor-PGJM

tetranor-PGJM

Cat. No.: B592816
M. Wt: 310.34 g/mol
InChI Key: KPFBKANRLYZJQP-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranor-PGJM is a metabolite of prostaglandin D2 (PGD2), which is a bioactive lipid involved in various physiological processes. This compound is formed by the elimination of the C-9 hydroxyl group from PGD2. This compound is known for its role in reflecting the biosynthesis of PGD2 in both humans and mice .

Biochemical Analysis

Biochemical Properties

Tetranor-PGJM is an arachidonic acid metabolite . Arachidonic acid is a polyunsaturated fatty acid that is present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver. It interacts with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

It has been observed that levels of this compound were significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism in the context of diabetic nephropathy.

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . This pathway involves various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetranor-PGJM typically involves the conversion of tetranor-PGDM (another PGD2 metabolite) through a series of chemical reactions. One common method includes treating tetranor-PGDM with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) and stirring the mixture overnight at room temperature. The resulting product is then purified using flash chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tetranor-PGJM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tetranor-PGJM has several scientific research applications across different fields:

Comparison with Similar Compounds

Uniqueness: Tetranor-PGJM is unique in its specific formation from PGD2 and its role in reflecting PGD2 biosynthesis. Unlike tetranor-PGDM and tetranor-PGEM, this compound is specifically associated with the elimination of the C-9 hydroxyl group, making it a distinct marker for PGD2 metabolism .

Properties

IUPAC Name

8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBKANRLYZJQP-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)[C@@H]([C@H]1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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